
N-(Allyloxy)-2-nitrobenzenesulfonamide
Descripción general
Descripción
N-(Allyloxy)-2-nitrobenzenesulfonamide (ANBS) is a sulfonamide compound that has been studied for its potential applications in scientific research. This compound is of interest due to its relatively low toxicity and its ability to form strong covalent bonds with other molecules. ANBS has a wide range of potential uses, including as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a drug delivery agent.
Aplicaciones Científicas De Investigación
Versatility in Amine Synthesis
N-(Allyloxy)-2-nitrobenzenesulfonamide has been explored in the realm of organic chemistry, particularly in the synthesis of secondary amines. Research by Fukuyama et al. (1995) demonstrates that 2- and 4-nitrobenzenesulfonamides, which can be prepared from primary amines, undergo smooth alkylation to yield N-alkylated sulfonamides. These sulfonamides can be deprotected via Meisenheimer complexes, providing a pathway to obtain secondary amines in high yields (Fukuyama, Jow, & Cheung, 1995).
Role in HNO-Releasing Agents
The compound has also been studied for its potential in releasing nitroxyl (HNO), particularly in cardiovascular applications. Aizawa et al. (2013) synthesized a series of Piloty's acid derivatives, finding that N-Hydroxy-2-nitrobenzenesulfonamide was a highly efficient HNO donor, which may be due to its electronic and steric effects. This suggests its applicability in biological experiments where HNO-releasing activity is beneficial (Aizawa et al., 2013).
Solid-Phase Synthesis Applications
Fülöpová and Soural (2015) have highlighted the use of polymer-supported benzenesulfonamides, derived from immobilized primary amines and nitrobenzenesulfonyl chloride, as key intermediates in various chemical transformations. This includes solid-phase synthesis, indicating the compound’s utility in producing diverse molecular scaffolds (Fülöpová & Soural, 2015).
Synthesis of N-Alkyl/aralkyl-Nitrobenzenesulfonamides
Research has also focused on the synthesis of novel nitrobenzenesulfonamides. Abbasi et al. (2020) reported on the synthesis and evaluation of new N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides. They found that certain derivatives showed significant inhibitory action against bacterial biofilms, indicating potential applications in addressing bacterial resistance and infection control (Abbasi et al., 2020).
Propiedades
IUPAC Name |
2-nitro-N-prop-2-enoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5S/c1-2-7-16-10-17(14,15)9-6-4-3-5-8(9)11(12)13/h2-6,10H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFNIMWVJDLNSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCONS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573344 | |
| Record name | 2-Nitro-N-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Allyloxy)-2-nitrobenzenesulfonamide | |
CAS RN |
359442-67-4 | |
| Record name | 2-Nitro-N-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





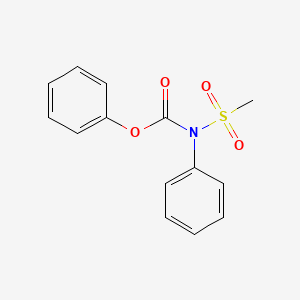
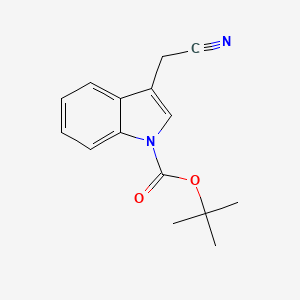
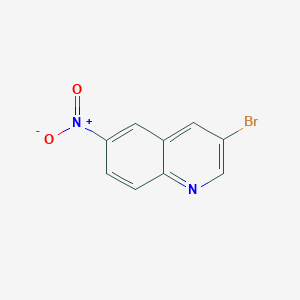



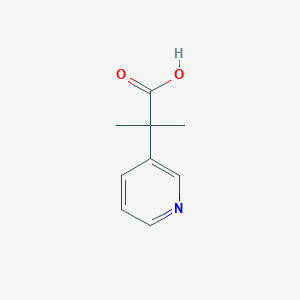

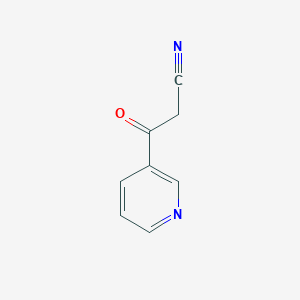
![2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1315998.png)